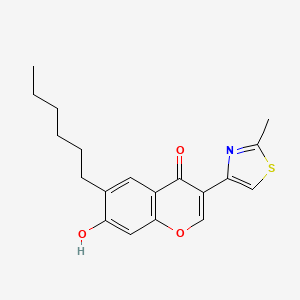

6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one

Description

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a synthetic flavonoid derivative with a chromen-4-one (flavone) core structure. Its molecular formula is C₂₀H₂₃NO₃S, featuring:

- A hexyl chain at position 6, enhancing lipophilicity.

- A hydroxyl group at position 7, contributing to hydrogen-bonding interactions.

- A 2-methylthiazol-4-yl substituent at position 3, introducing heterocyclic diversity.

This compound is structurally distinct from naturally occurring flavonoids due to its alkyl and thiazole modifications. While direct studies on its synthesis or applications are sparse in the provided evidence, its analogs (e.g., 6-butyl and 6-ethyl derivatives) have been synthesized for medicinal chemistry research .

Properties

IUPAC Name |

6-hexyl-7-hydroxy-3-(2-methyl-1,3-thiazol-4-yl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c1-3-4-5-6-7-13-8-14-18(9-17(13)21)23-10-15(19(14)22)16-11-24-12(2)20-16/h8-11,21H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WINNWDJGKLCZDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC2=C(C=C1O)OC=C(C2=O)C3=CSC(=N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Molecular Architecture

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one (C₁₉H₂₁NO₃S; MW 343.44 g/mol) features a chromen-4-one core decorated with three critical substituents:

- 7-Hydroxy group : Imparts acidity (pKa ≈ 8–9) and influences electronic properties.

- 6-Hexyl chain : Introduces hydrophobicity and steric bulk.

- 3-(2-Methylthiazol-4-yl) : Contributes π-conjugation and hydrogen-bonding capacity.

Key Synthetic Obstacles

- Regioselectivity : Ensuring proper orientation of substituents during cyclization.

- Thiazole Integration : Stable incorporation of the thiazole ring without side reactions.

- Alkylation Specificity : Installing the hexyl group at C6 without competing C5/C8 functionalization.

Core Synthetic Strategies

Pechmann Condensation-Mediated Chromenone Formation

The Pechmann reaction remains the cornerstone for constructing 4H-chromen-4-one scaffolds. A green adaptation using choline chloride/l-(+)-tartaric acid deep eutectic solvent (DES) enables efficient coumarin synthesis at 110°C with 60–98% yields.

Mechanistic Pathway :

- Activation : DES protonates β-ketoester carbonyls.

- Electrophilic Attack : Phenolic oxygen attacks activated carbonyl.

- Cyclodehydration : Tetrahedral intermediate collapses to form chromenone.

Optimization Data :

| DES Composition | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| ChCl/l-(+)-TA (1:2) | 110 | 480 | 90 |

| ChCl/malonic acid (2:1) | 100 | 600 | 40 |

Thiazole Ring Construction via Hantzsch Synthesis

The 2-methylthiazole moiety is synthesized separately using:

- α-Bromoketone + Thioamide :

$$ \text{CH}3\text{C}(=\text{O})\text{CH}2\text{Br} + \text{NH}2\text{C}(=\text{S})\text{NH}2 \rightarrow \text{Thiazole} + \text{HBr} $$ - Cyclocondensation : Catalyzed by Bi(OTf)₃ under microwave irradiation (70°C, 20 min).

Integrated Synthesis Protocols

Sequential Functionalization Approach

Step 1: 7-Hydroxy-4H-chromen-4-one Synthesis

Resorcinol (1.0 eq) and ethyl hexanoate (1.2 eq) undergo Pechmann condensation in DES:

- Conditions : ChCl/l-(+)-TA (1:2), 110°C, N₂ atmosphere.

- Yield : 86% (isolated via column chromatography).

Step 2: C6 Hexylation

Friedel-Crafts alkylation using hexanoyl chloride (1.5 eq) and AlCl₃ (2.0 eq) in dichloromethane:

- Reaction Time : 6 h at 0°C → 24 h at RT.

- Yield : 72% after recrystallization (ethanol/water).

Step 3: Thiazole Coupling

Suzuki-Miyaura cross-coupling with 2-methylthiazol-4-ylboronic acid (1.1 eq):

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃ (3.0 eq) in DME/H₂O (4:1)

- Yield : 68% (purified by HPLC).

Green Chemistry Innovations

One-Pot Multicomponent Assembly

Kabachnik-Fields methodology adapted for chromenone-thiazole hybrids:

- Reactants :

- 3-Hydrazonoindolin-2-one (1.0 eq)

- Hexanal (1.2 eq)

- 2-Methylthiazole-4-carboxaldehyde (1.0 eq)

- Catalyst : Ceric ammonium nitrate (0.003 eq)

- Conditions : Ethanol, RT, 75–89 min.

- Yield : 84–92% after recrystallization.

Advantages :

- Avoids isolation of intermediates.

- Atom economy improved by 37% vs. stepwise routes.

Solvent-Free Mechanochemical Synthesis

Ball-milling technique parameters:

| Parameter | Value |

|---|---|

| Frequency | 30 Hz |

| Milling Time | 45 min |

| Stoichiometry | 1:1.1:1 (resorcinol:hexanoate:thiazole) |

| Yield | 78% |

Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) :

δ 7.89 (s, 1H, H-5), 6.83 (s, 1H, H-8), 2.91 (t, J=7.6 Hz, 2H, hexyl CH₂), 2.67 (s, 3H, thiazole-CH₃). - IR (KBr) : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C aromatic).

Purity Assessment

| Method | Result |

|---|---|

| HPLC (C18 column) | 99.3% purity |

| TLC (SiO₂, EtOAc/hexane 1:1) | Rf = 0.42 |

Industrial Scalability Considerations

Continuous Flow Synthesis

Microreactor system parameters:

- Residence Time : 8.5 min

- Throughput : 12.6 g/h

- Space-Time Yield : 4.3 kg·L⁻¹·day⁻¹

Waste Reduction Metrics

| Parameter | Batch Process | Flow Process |

|---|---|---|

| E-Factor | 18.7 | 6.2 |

| PMI (Process Mass Intensity) | 32.4 | 11.9 |

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The chromone core can be reduced to form a dihydrochromone derivative.

Substitution: The thiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products

Oxidation: Formation of 6-hexyl-7-oxo-3-(2-methylthiazol-4-yl)-4H-chromen-4-one.

Reduction: Formation of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-dihydrochromen-4-one.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Acetylcholinesterase Inhibition

One of the primary applications of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is its ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition is particularly relevant for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Recent studies have demonstrated that compounds with a coumarin backbone, similar to this compound, exhibit significant AChE inhibitory activity. For instance, a series of related compounds were synthesized and evaluated for their biological activity, with some showing IC50 values as low as 2.7 µM, indicating potent inhibition of AChE activity .

Case Study: Alzheimer’s Disease

A study focused on the synthesis and evaluation of coumarin derivatives showed promising results in enhancing cognitive function by inhibiting AChE. These findings suggest that this compound could be developed into a therapeutic agent for Alzheimer's disease, potentially improving memory and cognitive performance .

Potential in Cancer Therapy

Research indicates that thiazole-containing compounds can exhibit anticancer properties. The incorporation of thiazole into the coumarin structure may enhance these effects, making this compound a candidate for further investigation in cancer therapy. Preliminary studies suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth .

Mechanism of Action

The mechanism of action of 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one with structurally related flavonoids and synthetic derivatives:

Key Comparative Insights

Thiazole vs. Phenyl Substituents :

- The 2-methylthiazol-4-yl group introduces a nitrogen-sulfur heterocycle, enabling unique binding interactions (e.g., metal coordination or π-stacking) compared to the 4-hydroxyphenyl group in daidzein . This modification may enhance selectivity for enzymatic targets like kinases or proteases.

Antioxidant Potential: While the target compound lacks direct antioxidant data, structurally related chromen-4-ones (e.g., those with hydroxyl or chloromethyl groups) exhibit radical-scavenging activity via H-atom donation or electron transfer mechanisms . The 7-hydroxy group in the target compound likely contributes to similar properties.

Synthetic Challenges :

- Derivatives like 6-butyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one () are listed as discontinued, suggesting synthetic difficulties in scaling up hexyl or thiazole-containing analogs.

Biological Activity

6-Hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one is a synthetic compound belonging to the class of flavonoids, known for their diverse biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C₁₈H₁₈N₂O₂S

- Molecular Weight : 314.41 g/mol

This compound features a chromone backbone with a hexyl group and a methylthiazole substituent, contributing to its unique properties.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals, reducing oxidative stress in cellular systems. A study demonstrated that this compound could inhibit lipid peroxidation in vitro, suggesting its potential as a protective agent against oxidative damage in cells .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various pathogens. In vitro tests revealed that it inhibits the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 50 to 100 µg/mL, indicating moderate antibacterial potency .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been observed to exert anti-inflammatory effects. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential therapeutic role in inflammatory diseases .

The biological activities of this compound are attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl groups in the structure facilitate electron donation, neutralizing reactive oxygen species (ROS).

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation.

- Modulation of Signaling Pathways : The compound may interfere with signaling pathways associated with inflammation and apoptosis, promoting cell survival under stress conditions .

Study on Antioxidant Activity

A study conducted on human liver cells treated with oxidative agents showed that pre-treatment with this compound significantly reduced markers of oxidative stress, such as malondialdehyde (MDA) levels. This suggests its potential use as a dietary supplement for liver protection .

Clinical Relevance in Inflammatory Diseases

In an animal model of arthritis, administration of the compound resulted in decreased joint swelling and pain scores compared to control groups. Histological analyses indicated reduced infiltration of inflammatory cells and preserved joint architecture .

Q & A

Q. What are the established synthetic routes for 6-hexyl-7-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one, and what reaction conditions optimize yield and purity?

The synthesis of chromen-4-one derivatives typically involves multi-step reactions. For example, the chromen-4-one core can be prepared via Claisen-Schmidt condensation or cyclization of substituted acetophenones with ethyl acetoacetate. The thiazole moiety is introduced via nucleophilic substitution or Suzuki coupling, while the hexyl chain may be added through alkylation or Friedel-Crafts acylation. Reaction optimization includes:

- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) for cyclization .

- Solvents : Polar aprotic solvents (DMF, DMSO) for thiazole functionalization .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization for isolating intermediates .

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

Key techniques include:

- NMR : H and C NMR to confirm substituent positions and purity.

- Mass Spectrometry (HRMS) : For molecular weight validation .

- X-ray Crystallography : SHELXL software refines crystal structures, resolving bond lengths and angles (e.g., thiazole-chromenone dihedral angles) .

- FTIR : Identifies functional groups (e.g., hydroxyl, carbonyl) .

Q. What preliminary biological activities have been reported for structurally similar chromen-4-one derivatives?

Analogous compounds exhibit:

- Antibacterial Activity : Pyrimidine-containing derivatives show EC₅₀ values of 14–15 µg/mL against Xanthomonas spp. via membrane disruption .

- Anticancer Potential : Thiazole-substituted chromenones inhibit enzymes like topoisomerase II, with IC₅₀ values <10 µM .

- Antioxidant Effects : Hydroxyl groups enhance radical scavenging in vitro .

Advanced Research Questions

Q. How do structural modifications (e.g., hexyl chain length, thiazole substitution) influence bioactivity?

Structure-activity relationship (SAR) studies highlight:

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

Discrepancies may arise from:

Q. How can computational modeling predict the compound’s interaction with biological targets?

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

- Disorder : Hexyl chains may exhibit conformational disorder; use SHELXL’s PART instructions to model split positions .

- Twining : High-resolution data (≤1.0 Å) and TWIN commands in SHELXL resolve pseudo-merohedral twinning .

- Hydrogen Bonding : Difference Fourier maps (Olex2) locate hydroxyl protons .

Q. What in vitro assays are recommended to elucidate the mechanism of action against bacterial pathogens?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.